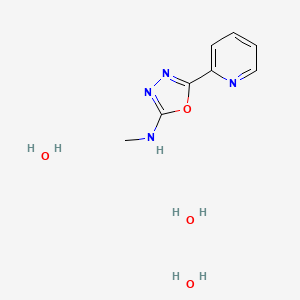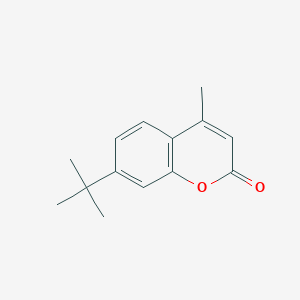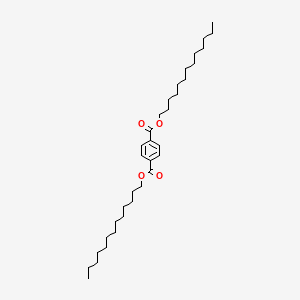![molecular formula C28H38O6 B14242292 1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene) CAS No. 213777-82-3](/img/structure/B14242292.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is an organic compound characterized by its unique structure, which includes two 2,6-dimethoxy-4-vinylphenoxy groups attached to an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane typically involves the reaction of 2,6-dimethoxy-4-vinylphenol with 1,8-dibromooctane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties of polymers. Additionally, the phenoxy groups can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(2,6-dimethoxyphenoxy)octane: Lacks the vinyl groups, resulting in different reactivity and applications.
1,8-Bis(4-vinylphenoxy)octane: Lacks the methoxy groups, affecting its solubility and chemical behavior.
Uniqueness: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties. The methoxy groups enhance solubility and stability, while the vinyl groups provide sites for further chemical modification and polymerization.
Eigenschaften
CAS-Nummer |
213777-82-3 |
|---|---|
Molekularformel |
C28H38O6 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
5-ethenyl-2-[8-(4-ethenyl-2,6-dimethoxyphenoxy)octoxy]-1,3-dimethoxybenzene |
InChI |
InChI=1S/C28H38O6/c1-7-21-17-23(29-3)27(24(18-21)30-4)33-15-13-11-9-10-12-14-16-34-28-25(31-5)19-22(8-2)20-26(28)32-6/h7-8,17-20H,1-2,9-16H2,3-6H3 |
InChI-Schlüssel |
BTSPUQYRQURXCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCCCCCCCCOC2=C(C=C(C=C2OC)C=C)OC)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


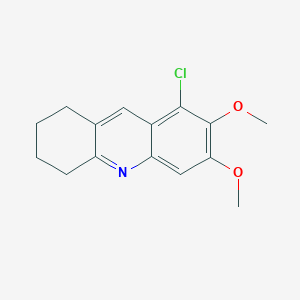
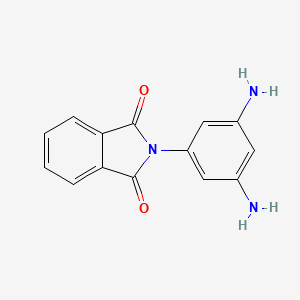

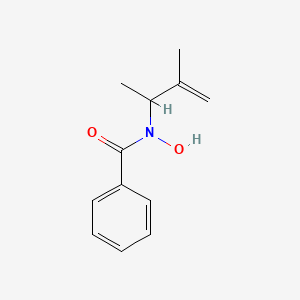
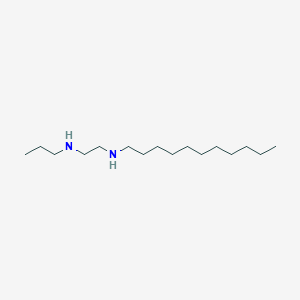
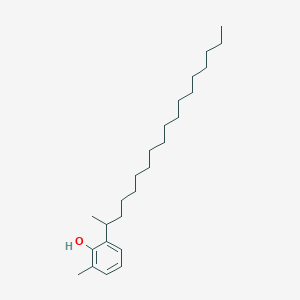

![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)


![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
